3-Fluoro-5-(piperazin-1-yl)benzaldehyde
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Overview
Description
3-Fluoro-5-(piperazin-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom at the 3-position and a piperazine ring at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(piperazin-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of different functional groups at the benzaldehyde core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and various substituted benzaldehyde derivatives .
Scientific Research Applications
3-Fluoro-5-(piperazin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets. In pharmacological studies, it has been shown to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence dopamine and serotonin receptors .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antipsychotic properties.
3-(3-(Piperidin-1-yl)propyl)indole: Used as a ligand for serotonin receptors.
Uniqueness
3-Fluoro-5-(piperazin-1-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
Molecular Formula |
C11H13FN2O |
---|---|
Molecular Weight |
208.23 g/mol |
IUPAC Name |
3-fluoro-5-piperazin-1-ylbenzaldehyde |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-9(8-15)6-11(7-10)14-3-1-13-2-4-14/h5-8,13H,1-4H2 |
InChI Key |
IDXOBLPFSCEPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C=O)F |
Origin of Product |
United States |
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